An In-depth Technical Guide to Ethyl 2-Bromo-5-iodobenzoate (CAS: 1208075-44-8): A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide to Ethyl 2-Bromo-5-iodobenzoate (CAS: 1208075-44-8): A Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of Orthogonal Halogenation in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Ethyl 2-bromo-5-iodobenzoate, a dihalogenated aromatic ester, has emerged as a key building block for synthetic chemists. Its strategic value lies in the differential reactivity of the bromine and iodine substituents, allowing for selective, sequential, and orthogonal functionalization. This guide provides an in-depth technical overview of Ethyl 2-bromo-5-iodobenzoate, including its synthesis, characterization, and, most importantly, its application in powerful cross-coupling reactions that are central to the development of novel chemical entities.
The presence of both a bromine and an iodine atom on the same aromatic ring offers a unique synthetic handle. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference allows for the selective functionalization of the iodine position while leaving the bromine atom untouched for a subsequent, different coupling reaction. This "orthogonal" approach is highly valuable for the streamlined synthesis of polysubstituted aromatic compounds, reducing the number of steps and improving overall efficiency.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 1208075-44-8 | [2][3] |
| Molecular Formula | C₉H₈BrIO₂ | [2][3] |
| Molecular Weight | 354.97 g/mol | [2][3] |
| Appearance | Solid, semi-solid, or lump | [2][3] |
| Boiling Point | 341.8 ± 27.0 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)
The following data is predicted and should be used for reference purposes. Actual experimental values may vary.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | Ar-H (ortho to -COOEt) |
| ~7.75 | dd | 1H | Ar-H (para to -COOEt) |
| ~7.50 | d | 1H | Ar-H (ortho to -I) |
| ~4.40 | q | 2H | -OCH₂ CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
The following data is predicted and should be used for reference purposes. Actual experimental values may vary.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C =O |
| ~140 | Ar-C -I |
| ~138 | Ar-C -Br |
| ~135 | Ar-C H |
| ~132 | Ar-C -COOEt |
| ~130 | Ar-C H |
| ~95 | Ar-C H |
| ~62 | -OCH₂ CH₃ |
| ~14 | -OCH₂CH₃ |
Synthesis of Ethyl 2-Bromo-5-iodobenzoate
The synthesis of Ethyl 2-bromo-5-iodobenzoate is typically achieved in a two-step process starting from commercially available 2-aminobenzoic acid. The first step involves the synthesis of the key intermediate, 2-bromo-5-iodobenzoic acid, followed by an esterification reaction.
Step 1: Synthesis of 2-Bromo-5-iodobenzoic Acid
A common route to 2-bromo-5-iodobenzoic acid involves a Sandmeyer-type reaction on a suitably substituted aniline precursor. For instance, 5-amino-2-bromobenzoic acid can be diazotized and subsequently treated with an iodide source to introduce the iodine atom.[4]
Diagram: Synthetic Pathway to Ethyl 2-Bromo-5-iodobenzoate
Caption: Synthetic route to Ethyl 2-Bromo-5-iodobenzoate.
Step 2: Fischer Esterification to Ethyl 2-Bromo-5-iodobenzoate
The carboxylic acid is then converted to the corresponding ethyl ester via a Fischer esterification reaction, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6]
Experimental Protocol: Fischer Esterification
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-iodobenzoic acid (1.0 equiv).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Cross-Coupling Reactions: The Power of Orthogonal Functionalization
The primary utility of Ethyl 2-bromo-5-iodobenzoate in drug discovery and development stems from its suitability as a substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential bond formation.
Diagram: Orthogonal Functionalization Strategy
Caption: Selective cross-coupling strategy.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[7] Due to the higher reactivity of the C-I bond, Ethyl 2-bromo-5-iodobenzoate can be selectively coupled with a boronic acid at the 5-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask, combine Ethyl 2-bromo-5-iodobenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. After selective functionalization at the iodo position, the remaining bromo substituent can undergo a Buchwald-Hartwig amination to introduce a nitrogen-containing functional group.
Experimental Protocol: Buchwald-Hartwig Amination of the Bromide
-
Reaction Setup: To a dry Schlenk tube, add the 2-bromo-5-substituted-benzoate intermediate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the amine.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the product via column chromatography.
Safety and Handling
Ethyl 2-bromo-5-iodobenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[2][3]
-
Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2-bromo-5-iodobenzoate is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its dihalogenated nature, with the distinct reactivities of the bromine and iodine substituents, allows for a powerful orthogonal synthetic strategy. This enables the selective and sequential introduction of different functionalities through well-established and robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). 1208075-44-8 | Ethyl 2-bromo-5-iodobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Retrieved from [Link]
-
YouTube. (2020, June 20). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
